2-ethoxy-N-mesityl-1-naphthamide
Description
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals arising from the distinct aromatic and aliphatic regions of the molecule. The naphthalene protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the specific chemical shifts depending on the electronic effects of the ethoxy and amide substituents.
The mesityl protons contribute additional aromatic signals, typically appearing as multiplets in the 6.8 to 7.2 parts per million region due to the symmetrical substitution pattern of the mesityl group. The three equivalent methyl groups of the mesityl moiety generate a characteristic singlet signal around 2.2 to 2.4 parts per million, representing nine protons with identical chemical environments. The ethoxy group produces distinctive signals including a triplet for the methyl protons around 1.2 to 1.4 parts per million and a quartet for the methylene protons around 4.0 to 4.2 parts per million, consistent with typical ethyl ether patterns.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the amide functionality as a characteristic downfield signal around 165 to 170 parts per million. The aromatic carbons of both the naphthalene and mesityl rings appear in the typical aromatic region between 120 and 140 parts per million, with specific chemical shifts influenced by the electron-donating or electron-withdrawing effects of substituents. The ethoxy carbon atoms contribute signals around 15 parts per million for the methyl carbon and 65 parts per million for the methylene carbon, while the mesityl methyl carbons typically appear around 21 parts per million.
Computational Chemistry Insights
Density Functional Theory Optimized Geometry
Density Functional Theory calculations provide detailed insights into the optimized molecular geometry of this compound, revealing the preferred conformations and electronic structure characteristics that influence its chemical behavior. The optimized geometry typically shows the naphthalene ring system maintaining planarity with bond lengths and angles consistent with aromatic character. The amide functionality adopts a planar configuration that maximizes conjugation between the nitrogen lone pair and the carbonyl pi-system, though steric interactions with the mesityl group may introduce minor deviations from ideal planarity.
The mesityl group orientation is particularly influenced by steric considerations, with the aromatic ring often positioned to minimize unfavorable interactions with the naphthalene system and the ethoxy substituent. Density Functional Theory calculations typically predict dihedral angles between the mesityl ring and the amide plane that reflect the balance between steric repulsion and electronic conjugation effects. The three methyl substituents on the mesityl ring adopt orientations that minimize intramolecular steric clashes while maintaining favorable van der Waals interactions.
The ethoxy group conformation is influenced by both steric and electronic factors, with the ethyl chain typically adopting an extended conformation that minimizes interactions with adjacent functional groups. The carbon-oxygen-carbon bond angles and the orientation of the ethyl group relative to the naphthalene plane are optimized to balance steric considerations with favorable electrostatic interactions. Density Functional Theory calculations can predict multiple low-energy conformers corresponding to different orientations of the ethoxy and mesityl groups, providing insights into conformational flexibility and dynamic behavior.
Bond length analysis reveals typical aromatic carbon-carbon distances in the naphthalene and mesityl rings, with the amide carbon-nitrogen and carbon-oxygen bonds showing lengths consistent with partial double bond character due to resonance effects. The calculation results provide quantitative predictions of molecular dimensions that can be compared with experimental crystallographic data to validate the computational model and refine understanding of the electronic structure.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital analysis of this compound provides crucial information about the electronic properties that govern chemical reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital typically exhibits significant electron density on the naphthalene ring system and the amide nitrogen, reflecting the electron-rich character of these aromatic and heteroatomic centers. The spatial distribution of the Highest Occupied Molecular Orbital influences the sites of electrophilic attack and the energetics of electron-transfer processes.
The Lowest Unoccupied Molecular Orbital generally shows substantial contributions from the naphthalene pi-system and the carbonyl carbon, indicating the electron-accepting capacity of these molecular regions. The energy separation between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, known as the band gap, determines the electronic excitation energy and influences optical absorption properties. Typical band gap values for naphthamide derivatives fall in the range that corresponds to ultraviolet absorption, consistent with the aromatic character of the chromophore system.
The ethoxy substituent typically contributes electron density to both frontier orbitals through its electron-donating inductive and resonance effects, while the mesityl group provides additional pi-electron density that can participate in extended conjugation. The relative energy levels and spatial distributions of the frontier orbitals influence the regioselectivity of chemical reactions and the polarization of electronic transitions that give rise to spectroscopic properties.
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-ethoxy-N-(2,4,6-trimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23NO2/c1-5-25-19-11-10-17-8-6-7-9-18(17)20(19)22(24)23-21-15(3)12-14(2)13-16(21)4/h6-13H,5H2,1-4H3,(H,23,24) |
InChI Key |
MJIVHBZQCUXXOU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3C)C)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy and mesityl groups in the target compound enhance lipophilicity compared to the hydroxyl group in N-(2-hydroxyphenyl)-1-naphthamide . This may improve membrane permeability but reduce aqueous solubility.
Steric and Electronic Influences :
- The mesityl group in the target compound introduces significant steric hindrance, which could reduce enzymatic degradation rates compared to less bulky analogs like N-(2-hydroxyphenyl)-1-naphthamide .
- The mesityloxy group in 2-(mesityloxy)-N-(1-naphthyl)acetamide creates an ether linkage, altering electronic distribution compared to the direct N-mesityl substitution in the target compound.
Backbone Variations :
- The acetamide backbone in vs. the naphthamide in the target compound affects aromatic stacking interactions. Naphthalene systems may exhibit stronger π-π interactions, relevant in materials science or receptor binding .
Preparation Methods
Direct Amidation from 2-Ethoxy-1-Naphthoic Acid
This method leverages coupling agents to activate the carboxylic acid group for nucleophilic attack by mesitylamine.
Key Steps
Advantages and Limitations
| Factor | Direct Amidation |
|---|---|
| Yield | Moderate (60–80%) |
| Purity | High (after recrystallization) |
| Complexity | Requires coupling agent |
Acid Chloride-Mediated Coupling
This approach involves converting 2-ethoxy-1-naphthoic acid to its acyl chloride intermediate, which reacts with mesitylamine.
Key Steps
-
Acid Chloride Synthesis
-
Amide Formation
-
Purification
Advantages and Limitations
| Factor | Acid Chloride Method |
|---|---|
| Yield | High (80–95%) |
| Purity | Moderate (requires recrystallization) |
| Complexity | Simple, no coupling agents |
Critical Reaction Parameters
Solvent Selection
Temperature and Time
| Step | Temperature | Time | Reference |
|---|---|---|---|
| Ethereal substitution | Reflux (78°C) | 4–6 hours | |
| Oxidation to acid | 38–40°C | 2–4 hours | |
| Acid chloride formation | 40–60°C | 2–3 hours | |
| Amide coupling | 0–25°C | 1–4 hours |
Structural and Mechanistic Insights
Naphthoic Acid Derivative Stability
Steric Effects of Mesitylamine
-
Kinetic Challenges : Bulky mesitylamine slows nucleophilic attack, necessitating extended reaction times or elevated temperatures.
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Amidation | EDC/DCC, mesitylamine | 60–80% | High | Moderate |
| Acid Chloride Coupling | SOCl₂, mesitylamine | 80–95% | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
